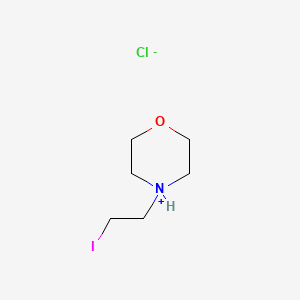
4-(2-Iodoethyl)morpholin-4-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Iodoethyl)morpholin-4-ium chloride is a chemical compound with the molecular formula C6H13ClINO and a molecular weight of 277.53 g/mol . It is a morpholine derivative where the nitrogen atom is substituted with a 2-iodoethyl group, forming a quaternary ammonium salt with chloride as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride typically involves the reaction of morpholine with 2-iodoethanol in the presence of a suitable base, followed by quaternization with hydrochloric acid . The reaction conditions often include:
Reactants: Morpholine and 2-iodoethanol
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Quaternization: Addition of hydrochloric acid to form the chloride salt
Industrial Production Methods
In an industrial setting, the production of 4-(2-Iodoethyl)morpholin-4-ium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoethyl)morpholin-4-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiolate, sodium azide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Thiomorpholine derivatives, azidoethylmorpholine, or alkoxymorpholine.
Oxidation: Sulfoxides or sulfones of the morpholine ring.
Reduction: Ethylmorpholine or other reduced derivatives.
Scientific Research Applications
4-(2-Iodoethyl)morpholin-4-ium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Iodoethyl)morpholin-4-ium chloride involves its ability to act as an alkylating agent. The iodoethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This property makes it useful in studying enzyme mechanisms and protein modifications. The molecular targets and pathways involved include:
Comparison with Similar Compounds
4-(2-Iodoethyl)morpholin-4-ium chloride can be compared with other similar compounds, such as:
4-(2-Bromoethyl)morpholin-4-ium chloride: Similar structure but with a bromoethyl group instead of an iodoethyl group. The iodoethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of iodine.
4-(2-Chloroethyl)morpholin-4-ium chloride: Contains a chloroethyl group, which is less reactive than the iodoethyl group. The chloride derivative is more stable but less effective as an alkylating agent.
4-(2-Fluoroethyl)morpholin-4-ium chloride: Features a fluoroethyl group, which is the least reactive among the halogenated derivatives. The fluoroethyl group provides higher stability but lower reactivity.
The uniqueness of 4-(2-Iodoethyl)morpholin-4-ium chloride lies in its high reactivity and ability to form stable covalent bonds with nucleophilic sites, making it a valuable tool in chemical and biological research .
Properties
Molecular Formula |
C6H13ClINO |
|---|---|
Molecular Weight |
277.53 g/mol |
IUPAC Name |
4-(2-iodoethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C6H12INO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H |
InChI Key |
HHBYQAHEPOIELB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCI.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















